molecular formula C9H11FN2O B1400420 (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide CAS No. 905587-17-9

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide

Cat. No.: B1400420
CAS No.: 905587-17-9
M. Wt: 182.19 g/mol
InChI Key: KGYJIHIDZCEYAU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide (CAS 905587-17-9) is a high-purity chiral chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a stereospecific (S)-configured ethanolamine core integrated with a 5-fluoropyridyl moiety, a structural motif recognized for enhancing the physicochemical and pharmacological properties of drug candidates . Its primary research application is as a critical building block in the synthesis of potent and selective kinase inhibitors. Specifically, this chiral acetamide serves as a key precursor in the development of anaplastic lymphoma kinase (ALK) inhibitors, as demonstrated in the co-crystal structure of a related drug candidate (PDB ID: 6E0R) . The incorporation of the 5-fluoropyridine group is a strategic maneuver in modern drug design, as fluorine atoms can improve metabolic stability, enhance membrane permeability, and fine-tune the pKa of lead compounds, thereby optimizing their drug-like properties . Researchers utilize this intermediate to explore structure-activity relationships (SAR) and develop targeted therapies, particularly in oncology and neurological disorders . This product is provided For Research Use Only. It is strictly for laboratory research or further manufacturing applications and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(12-7(2)13)9-4-3-8(10)5-11-9/h3-6H,1-2H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYJIHIDZCEYAU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735670
Record name N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-17-9
Record name N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide is a compound of considerable interest in medicinal chemistry, particularly due to its biological activity as a phosphodiesterase 4 (PDE4) inhibitor. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chiral center and includes a pyridine ring substituted with a fluorine atom. The acetamide functional group contributes to its pharmacological properties. The presence of fluorine is significant as it often enhances metabolic stability and bioavailability, which are crucial for drug development.

Phosphodiesterase 4 Inhibition

Research indicates that this compound acts primarily as a PDE4 inhibitor. PDE4 enzymes are involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various biological processes, including inflammation. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in anti-inflammatory effects that are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(5-Chloropyridin-2-yl)acetamideChlorine instead of fluorinePotential anti-inflammatoryDifferent halogen may affect binding affinity
N-(2-Methylpyridin-3-yl)acetamideMethyl substitution on pyridineAntimicrobial propertiesVariation in substituent leads to different activity
N-(Pyridin-2-yl)acetamideNo fluorine or chlorineGeneral amide activityLacks halogen influence on reactivity

This table illustrates how variations in substituents can significantly impact both the biological activity and chemical properties of similar compounds.

The interaction studies reveal that this compound engages with various biological targets, particularly those involved in cyclic nucleotide metabolism. The modulation of cAMP levels through PDE4 inhibition suggests potential therapeutic applications not only in respiratory diseases but also in neurodegenerative disorders where inflammation plays a role.

Case Studies and Research Findings

A study published in 2023 examined the synthesis and biological evaluation of this compound alongside other related compounds. The findings indicated that this compound exhibited significant inhibitory activity against PDE4 with an IC50 value indicative of its potential efficacy in clinical applications.

Another investigation focused on the compound's cytotoxic effects against various cancer cell lines, demonstrating moderate cytotoxicity. For instance, it showed IC50 values against HepG2 and MDA-MB-231 cell lines, suggesting that while it has anti-inflammatory properties, it may also possess anticancer potential .

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available pyridine derivatives. The synthetic route generally includes:

  • Formation of the Pyridine Ring : Utilizing fluorinated reagents to introduce the fluorine atom.
  • Acetamide Formation : Reaction with acetic anhydride or acetic acid to form the acetamide group.
  • Chiral Resolution : If necessary, employing chiral chromatography to isolate the desired stereoisomer.

Scientific Research Applications

Anticancer Activity

Research has indicated that (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide exhibits significant anticancer properties. It has been shown to inhibit the activity of isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several cancers, including acute myeloid leukemia and gliomas. The compound's efficacy is comparable to established inhibitors like AG-120 (ivosidenib) .

Table 1: Anticancer Activity Overview

Cancer TypeMechanism of ActionEfficacy Level
Acute Myeloid LeukemiaIDH1 InhibitionComparable to AG-120
GliomaIDH1 InhibitionSignificant
CholangiocarcinomaIDH1 InhibitionUnder Investigation

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, particularly Gram-positive bacteria. Its potential as a new antibiotic candidate is being explored .

Table 2: Antimicrobial Activity Overview

Bacterial StrainActivity LevelNotes
Staphylococcus aureusSignificantEffective against biofilms
Streptococcus pneumoniaeModeratePotential for further development

Case Study 1: Antitumor Effects in A431 Cells

A study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability, with apoptosis confirmed through caspase activation assays .

Case Study 2: Antimicrobial Efficacy Against Gram-positive Bacteria

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly effective against Staphylococcus aureus. This suggests its potential application in developing new antibiotics .

Pharmacokinetics and Safety Profile

Initial pharmacokinetic studies indicate favorable absorption characteristics for this compound. However, detailed toxicological assessments are necessary to fully understand its safety profile. Early findings suggest minimal toxicity at therapeutic doses .

Comparison with Similar Compounds

Data Table: Comparative Physicochemical Properties

Property This compound N-(5-Bromopyridin-2-yl)acetamide Suvecaltamide Hydrochloride
Molecular Weight ~208.22 g/mol ~229.06 g/mol ~463.89 g/mol
LogP Estimated ~1.5 ~1.8 ~3.4 (hydrophobic trifluoroethoxy)
PSA ~46 Ų ~49 Ų ~75 Ų
Bioactivity Hypothesized antibacterial Synthetic intermediate CNS modulator

Q & A

Q. What are the recommended synthetic routes for (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 5-fluoropyridine derivatives with ethylamine precursors. Key steps include nucleophilic substitution and acetylation. To optimize yield and purity:

  • Use polar aprotic solvents (e.g., DMF) and bases (e.g., sodium hydroxide) to facilitate coupling reactions .
  • Control temperature (e.g., 60–80°C) and pH (neutral to slightly alkaline) to minimize side reactions .
  • Monitor progress via HPLC and confirm final purity (>95%) using reverse-phase chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Structural confirmation requires:

  • ¹H/¹³C NMR : To verify the fluoropyridinyl group (δ ~8.3 ppm for pyridine protons) and acetamide moiety (δ ~2.1 ppm for methyl group) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₉H₁₀FN₂O: 193.08) .

Q. What safety protocols are necessary for handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation risks .
  • Store in airtight containers under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to screen protein databases (e.g., PDB) for binding affinity to kinase or GPCR targets .
  • Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .
  • Cross-reference with structural analogs (e.g., pyrimidine-based acetamides) known to inhibit enzymes like HDACs or kinases .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize assay conditions (e.g., cell lines, solvent controls) to reduce variability .
  • Conduct dose-response curves (IC₅₀/EC₅₀) in triplicate and use statistical tools (e.g., ANOVA) to identify outliers .
  • Compare metabolic stability (e.g., microsomal incubation) to rule out pharmacokinetic discrepancies .

Q. What strategies enhance aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt formation : React with HCl or sodium bicarbonate to improve hydrophilicity .
  • Co-solvent systems : Use PEG-400 or cyclodextrins in preclinical formulations .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently .

Q. How does the S-configuration influence biological activity compared to the R-enantiomer?

Methodological Answer:

  • Synthesize both enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) .
  • Compare activity in receptor-binding assays (e.g., radioligand displacement) to determine stereoselectivity .
  • Analyze crystal structures (if available) to correlate configuration with binding pocket interactions .

Q. What experimental designs elucidate its mechanism of action?

Methodological Answer:

  • Enzyme inhibition assays : Measure activity against purified targets (e.g., kinases) with/without pre-incubation .
  • Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stability shifts .
  • Knockout models : Use CRISPR/Cas9 to silence suspected targets and assess phenotypic rescue .

Q. How to design derivatives to improve pharmacological properties?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .
  • Replace the acetamide with sulfonamide or urea moieties to modulate solubility and binding kinetics .
  • Use QSAR models to predict bioactivity of novel analogs .

Q. How to assess compound stability under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
  • Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to evaluate hydrolysis susceptibility .
  • Monitor photostability under ICH Q1B guidelines using UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.